molecular formula C11H14O3 B1629955 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde CAS No. 959237-03-7

3-(Hydroxymethyl)-4-isopropoxybenzaldehyde

Cat. No. B1629955
CAS RN: 959237-03-7
M. Wt: 194.23 g/mol
InChI Key: JQXDMMRPSMKGSR-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-4-isopropoxybenzaldehyde, also known as HIBA, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. HIBA is a benzaldehyde derivative that contains a hydroxymethyl group and an isopropoxy group attached to the benzene ring. Its chemical formula is C11H14O3.

Scientific Research Applications

Cu(OAc)2-Catalyzed Remote Benzylic C(sp3)–H Oxyfunctionalization

A study by Jiang et al. (2014) discusses the Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization, which facilitates the transformation of 2,6-disubstituted 4-cresols, 4-alkylphenols, 4-hydroxybenzyl alcohols, and 4-hydroxybenzyl alkyl ethers into various aromatic carbonyl compounds. This methodology, leveraging atmospheric oxidation, presents a pathway for the functionalization of primary and secondary benzyl groups, highlighting the significance of 4-hydroxybenzaldehydes in pharmaceutical applications due to their atom economy and environmental friendliness Jiang et al., Green Chemistry, 2014.

Synthesis of New 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives

Yüksek et al. (2005) describe the synthesis of new derivatives from reactions involving 3-ethoxy-4-hydroxybenzaldehyde. This work not only expands the repertoire of synthetic organic chemistry but also contributes to the understanding of the effects of solvents and molecular structure on acidity, providing insights valuable for the design of compounds with specific properties Yüksek et al., Molecules, 2005.

Excited-State Intramolecular Proton Transfer in O-Hydroxybenzaldehyde

Research by Migani et al. (2008) investigates the photostability of O-Hydroxybenzaldehyde (OHBA), a compound exhibiting excited-state intramolecular proton transfer (ESIPT). The study reveals an extended conical intersection seam associated with multiple decay paths, contributing to our understanding of photoprotective mechanisms in organic molecules, relevant for designing materials and molecules with tailored photophysical properties Migani et al., Journal of the American Chemical Society, 2008.

Isocyanide-Based Synthesis of 3,4-Dihydrocoumarin Derivatives

A novel isocyanide-based four-component reaction described by Shaabani et al. (2008) enables the efficient synthesis of 3,4-dihydrocoumarin derivatives from 2-hydroxybenzaldehyde and other reactants. This method stands out for its simplicity, catalyst-free process, and room temperature conditions, illustrating the compound's role in facilitating access to heterocyclic compounds Shaabani et al., Organic letters, 2008.

Oxidation of Piperonyl Alcohol to Heliotropine

A study by Borzatta et al. (2009) explores the synthesis of heliotropine (3,4-Methylenedioxybenzaldehyde) via the oxidation of piperonyl alcohol using paraformaldehyde. This process is crucial for producing compounds used in fragrance and pharmaceutical preparations, demonstrating the compound's significance in industrial applications Borzatta et al., Catalysis Today, 2009.

properties

IUPAC Name

3-(hydroxymethyl)-4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-11-4-3-9(6-12)5-10(11)7-13/h3-6,8,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXDMMRPSMKGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621912
Record name 3-(Hydroxymethyl)-4-[(propan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-4-isopropoxybenzaldehyde

CAS RN

959237-03-7
Record name 3-(Hydroxymethyl)-4-[(propan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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